Product packaging for 2-Amino-6-fluoro-4-methylbenzoic acid(Cat. No.:CAS No. 1522641-69-5)

2-Amino-6-fluoro-4-methylbenzoic acid

Cat. No.: B3040056
CAS No.: 1522641-69-5
M. Wt: 169.15
InChI Key: TUEUHMLXPFOPSV-UHFFFAOYSA-N
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Description

Significance of Aminobenzoic Acid Scaffolds in Synthetic Chemistry

Aminobenzoic acid scaffolds are of paramount importance in synthetic chemistry due to their utility as versatile building blocks. bohrium.comnih.gov The presence of both an amino and a carboxylic acid group allows for a variety of chemical modifications, including amidation, esterification, and diazotization reactions. These reactions enable the construction of more complex molecules with diverse functionalities.

In medicinal chemistry, the aminobenzoic acid motif is a common feature in a wide array of pharmaceutical compounds. mdpi.comnih.gov For instance, para-aminobenzoic acid (PABA) is a well-known precursor in the biosynthesis of folate, an essential vitamin. nih.gov Derivatives of aminobenzoic acids have been investigated for a range of therapeutic applications, including as antimicrobial and cytotoxic agents. mdpi.com The structural versatility of this scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug efficacy.

Role of Halogen and Alkyl Substituents in Aromatic Systems

The introduction of halogen and alkyl substituents onto an aromatic ring significantly influences the molecule's electronic properties and reactivity. Halogens, such as fluorine, are highly electronegative and exert a strong electron-withdrawing inductive effect. pharmaguideline.comlibretexts.org This effect can increase the acidity of a nearby carboxylic acid group by stabilizing the resulting carboxylate anion. pharmaguideline.comlibretexts.org While halogens do possess lone pairs that can participate in resonance, their inductive effect is often dominant.

Alkyl groups, such as a methyl group, are generally considered to be electron-donating through an inductive effect. This can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The position of these substituents on the aromatic ring is also crucial in directing the regioselectivity of further chemical transformations. The interplay of these electronic effects can be harnessed by synthetic chemists to control reaction outcomes and to modulate the properties of the final product.

Overview of 2-Amino-6-fluoro-4-methylbenzoic Acid in Contemporary Organic Synthesis and Research

Chemical Properties of this compound

PropertyValue
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Predicted XlogP1.8
Monoisotopic Mass169.05391 Da
SMILESCC1=CC(=C(C(=C1)F)C(=O)O)N
InChIInChI=1S/C8H8FNO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
InChIKeyTUEUHMLXPFOPSV-UHFFFAOYSA-N

Data sourced from PubChem. uni.lu

This compound is a specific example of a substituted aminobenzoic acid that incorporates the influential fluoro and methyl groups. While detailed research on this particular compound is not extensively documented in publicly available literature, its structure suggests significant potential in organic synthesis. The presence of the fluorine atom ortho to the carboxylic acid is expected to increase its acidity compared to its non-fluorinated analog. The amino group, also in an ortho position, can participate in intramolecular hydrogen bonding with the carboxylic acid, influencing its conformation and reactivity.

The strategic placement of the amino, fluoro, and methyl groups on the benzoic acid backbone makes this compound a potentially valuable intermediate for the synthesis of more complex molecules. Its structural features could be exploited in the development of novel pharmaceuticals, agrochemicals, or materials. For instance, related fluorinated aminobenzoic acids serve as important intermediates in the preparation of various biologically active compounds. orgsyn.orgguidechem.comgoogle.com The unique substitution pattern of this compound may offer advantages in creating molecules with specific three-dimensional shapes and electronic properties, which are crucial for targeted biological activity. Further research into the synthesis and reactivity of this compound is warranted to fully explore its potential in contemporary chemical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8FNO2 B3040056 2-Amino-6-fluoro-4-methylbenzoic acid CAS No. 1522641-69-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-fluoro-4-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO2/c1-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUEUHMLXPFOPSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1522641-69-5
Record name 2-amino-6-fluoro-4-methylbenzoic acid
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Synthetic Methodologies for 2 Amino 6 Fluoro 4 Methylbenzoic Acid and Its Precursors

Established Synthetic Pathways to Fluorinated Aminobenzoic Acids

The synthesis of fluorinated aminobenzoic acids, a critical class of intermediates in pharmaceuticals and agrochemicals, relies on a well-established portfolio of organic reactions. These methods allow for the precise installation of fluoro, amino, and carboxylic acid groups onto an aromatic ring.

Strategies Involving Diazotization Reactions

One of the most prominent methods for introducing a fluorine atom into an aromatic ring is through the thermal decomposition of an arenediazonium salt. The Balz-Schiemann reaction is a classic example of this approach. biosynth.com This process involves the diazotization of an aromatic primary amine with nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, followed by the introduction of a tetrafluoroborate (B81430) anion (BF₄⁻) to form a stable diazonium tetrafluoroborate salt. biosynth.com This isolated salt is then heated, leading to the loss of nitrogen gas and a boron trifluoride molecule, ultimately yielding the desired aryl fluoride (B91410).

Modifications to this core reaction exist, such as performing the diazotization in anhydrous hydrogen fluoride (HF). biosynth.com In this variation, the diazonium fluoride salt is formed and decomposed in situ, avoiding the isolation of the potentially unstable diazonium intermediate. biosynth.com

Table 1: Key Diazotization Reactions for Fluorination

Reaction Name Key Reagents Intermediate Conditions
Balz-Schiemann Reaction 1. NaNO₂, HBF₄ 2. Heat Arenediazonium tetrafluoroborate Isolation of salt, then thermal decomposition

Reductive Approaches for Nitro-Substituted Benzoic Acids

The conversion of a nitro group to an amino group is a fundamental transformation in the synthesis of aminobenzoic acids. A variety of reducing agents and catalytic systems can achieve this efficiently. Catalytic hydrogenation is a widely used industrial method, employing catalysts such as Raney nickel or palladium-on-carbon under a hydrogen atmosphere. researchgate.net

For laboratory-scale syntheses, chemical reducing agents are common. Iron metal in the presence of an acid, such as acetic acid or hydrochloric acid (the Béchamp reduction), is a classic and cost-effective method. researchgate.netguidechem.com Other effective systems include tin(II) chloride in concentrated hydrochloric acid or the use of sodium hydrosulfite. researchgate.net A patent describes the reduction of nitrobenzoic acid compounds using hydrazine (B178648) hydrate (B1144303) in the presence of catalysts like Raney-Ni or iron powder. ossila.com The choice of reagent can be influenced by the presence of other functional groups in the molecule to ensure selective reduction of the nitro group. researchgate.net

Oxidative Syntheses from Methyl-Substituted Aromatic Precursors

The carboxylic acid moiety of aminobenzoic acids is often generated through the oxidation of a methyl group on the aromatic ring. The benzylic position of alkylbenzenes is particularly susceptible to oxidation. nih.gov A powerful and common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄), typically used under hot alkaline conditions. prepchem.com The initial product is the salt of the benzoic acid, which is then protonated by adding an acid. prepchem.com

Various other catalytic systems have been developed for this oxidation, often aiming for milder conditions and greater selectivity. These can include systems based on cobalt, manganese, and bromine, or metal-free approaches using N-alkyl pyridinium (B92312) salts with molecular oxygen. google.com For instance, the oxidation of substituted toluenes to the corresponding benzoic acids can be achieved using catalysts like Co(OAc)₂/NaBr/AcOH. wipo.int

Hydrolysis of Nitrile Precursors

An alternative route to the carboxylic acid group is through the hydrolysis of a nitrile (-C≡N) group. This transformation can be performed under either acidic or basic conditions. globalscientificjournal.com

Acid-catalyzed hydrolysis involves heating the aromatic nitrile under reflux with a dilute acid like hydrochloric acid or sulfuric acid. The reaction proceeds through an amide intermediate to yield the carboxylic acid and the corresponding ammonium (B1175870) salt.

Base-catalyzed hydrolysis is typically carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide (B78521). This process initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid. Patents describe processes for the catalytic acid hydrolysis of aromatic nitriles using lower aliphatic acids as catalysts at elevated temperatures.

Targeted Synthesis of 2-Amino-6-fluoro-4-methylbenzoic Acid

While a specific, optimized industrial synthesis for this compound is not extensively detailed in publicly available literature, a plausible multi-step synthetic sequence can be constructed based on the established methodologies discussed above.

Multi-Step Synthetic Sequences and Optimization

A logical synthetic approach would commence with a commercially available, appropriately substituted toluene (B28343) derivative and proceed through a series of functional group transformations. One potential pathway is outlined below.

Proposed Synthetic Pathway:

A feasible starting material for the synthesis of this compound is 3-Fluoro-5-nitrotoluene . The synthesis could proceed as follows:

Oxidation of the Methyl Group: The methyl group of 3-Fluoro-5-nitrotoluene can be oxidized to a carboxylic acid. This is typically achieved using a strong oxidizing agent like potassium permanganate (KMnO₄) in an alkaline solution, followed by acidification. The product of this step would be 3-Fluoro-5-nitrobenzoic acid .

Optimization: Reaction conditions such as temperature, reaction time, and the molar ratio of the oxidant would need to be carefully controlled to maximize the yield and minimize side reactions. Alternative, milder oxidation catalysts could be explored to improve efficiency and environmental impact. wipo.int

Reduction of the Nitro Group: The nitro group of 3-Fluoro-5-nitrobenzoic acid is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using a palladium-on-carbon (Pd/C) catalyst or using chemical reagents like iron powder in acidic medium (e.g., Fe/HCl or Fe/NH₄Cl). nih.gov This step yields 3-Amino-5-fluorobenzoic acid .

Optimization: The choice of catalyst and solvent for hydrogenation is crucial to prevent side reactions, such as dehalogenation (removal of the fluorine atom). Screening different catalysts and reaction pressures would be necessary. For chemical reduction, controlling the pH and temperature is vital for achieving high yields.

Introduction of the Second Amino Group (Precursor to Fluoro Group): This step involves the introduction of a second nitrogen-based functional group, which will ultimately be converted to the fluorine at the 6-position. This is the most challenging transformation. A direct amination is difficult. A more viable route involves starting from a different precursor, such as 4-Methyl-2,6-dinitrotoluene .

Alternative Proposed Pathway:

Starting Material: 4-Methyl-2-nitroaniline .

Diazotization and Fluorination: The amino group of 4-Methyl-2-nitroaniline can be converted to a fluorine atom via the Balz-Schiemann reaction. biosynth.com This would involve diazotization with NaNO₂/HBF₄ followed by thermal decomposition to yield 1-Fluoro-5-methyl-3-nitrobenzene .

Oxidation: The methyl group of the resulting compound is oxidized to a carboxylic acid using KMnO₄ or another suitable oxidizing system to give 2-Fluoro-6-nitrobenzoic acid .

Reduction: The final step is the reduction of the nitro group to an amine using standard methods (e.g., catalytic hydrogenation or Fe/HCl) to afford the target molecule, This compound .

Optimization: Each step in this sequence would require optimization. For the Balz-Schiemann reaction, controlling the temperature during diazotization and decomposition is critical for safety and yield. The oxidation and reduction steps would be optimized as described in the first proposed pathway, paying close attention to the compatibility of the reagents with the existing functional groups.

Table 2: Comparison of Proposed Synthetic Intermediates

Intermediate Key Features Potential Challenges
3-Fluoro-5-nitrobenzoic acid Commercially available precursors exist. Requires a challenging subsequent functionalization at the C6 position.

The synthesis of this compound necessitates a strategic, multi-step approach. By leveraging a combination of fundamental organic reactions—including oxidation, nitration, reduction, and diazotization—the target compound can be constructed from simpler precursors. The optimization of each synthetic step is paramount to ensuring a safe, efficient, and high-yielding process suitable for practical application.

Regioselective Functionalization Techniques

Regioselective functionalization is paramount in the synthesis of substituted aromatic compounds like this compound, ensuring that functional groups are introduced at specific positions on the aromatic ring. The directing effects of existing substituents are harnessed to achieve the desired isomer. For instance, in the synthesis of related aminofluorobenzoic acids, multi-step sequences involving nitration followed by reduction are common. A patented method for producing 2-amino-4-fluorobenzoic acid starts with a 4-fluorohalogenobenzoic acid, which is first nitrated to introduce a nitro group at the 2-position, directed by the existing substituents. This intermediate is then catalytically reduced to yield the final 2-amino product. google.com

Another powerful strategy for achieving regioselectivity is directed ortho-metalation, where a functional group on the ring directs a metal catalyst to a specific adjacent C-H bond. For benzoic acids, the carboxylate group can serve as an effective directing group. A developed protocol shows that benzoic acids can undergo regiospecific ortho-C-H allylation using a ruthenium catalyst, yielding ortho-allylbenzoic acids. nih.gov This principle of carboxylate-directed C-H activation can be applied to introduce various functional groups at a specific position relative to the carboxylic acid, a key step in building complex benzoic acid derivatives. rsc.orgresearchgate.net

Furthermore, the synthesis of fluorosalicylic acid derivatives has been achieved through highly regioselective hydroxysubstitution, where a fluorine atom is selectively replaced by a hydroxyl group. researchgate.net Such precise control over substitution patterns is critical for constructing the specific substitution pattern of this compound from appropriately functionalized precursors.

TechniqueDescriptionApplication Example
Directed Nitration/Reduction Introduction of a nitro group at a specific position, guided by existing substituents, followed by its reduction to an amino group.Synthesis of 2-amino-4-fluorobenzoic acid from 4-fluorohalogenobenzoic acid. google.com
Directed ortho-C-H Functionalization A directing group (e.g., carboxylate) guides a transition metal catalyst to activate and functionalize an adjacent C-H bond.Ruthenium-catalyzed ortho-allylation of benzoic acids. nih.gov
Regioselective Nucleophilic Substitution Selective replacement of one substituent (e.g., fluorine) by another (e.g., hydroxyl) at a specific ring position.Facile synthesis of fluorosalicylic acid derivatives from fluorobenzoic acids. researchgate.net

Green Chemistry Approaches in Synthesis

The synthesis of aminobenzoic acids and their derivatives is increasingly benefiting from the principles of green chemistry, which aim to reduce environmental impact. researchgate.net Traditional chemical production often relies on petroleum-based precursors and involves toxic reagents and harsh conditions. mdpi.com In contrast, modern approaches focus on sustainability.

One significant advancement is the use of biosynthesis. Aminobenzoic acids can be produced from simple, renewable carbon sources like glucose through the shikimate pathway in microorganisms. researchgate.netmdpi.com This biological route avoids the use of hazardous materials and non-renewable feedstocks inherent in many petrochemical processes. mdpi.com

Another green strategy involves using environmentally benign solvents and catalysts. A "one-pot" process for producing 3-aminobenzoic acid has been developed using subcritical water as the reaction medium. mdpi.com This method employs a carbonaceous bio-based material as a catalyst to promote the reduction of a nitro group and oxidation of a formyl group in a single step, avoiding the need for added metals or hydrogen gas. mdpi.com Furthermore, solid-state reactions performed via mechanochemistry (ball milling) represent a promising green alternative. A protocol for aromatic nucleophilic fluorination using potassium fluoride (KF) has been developed that proceeds rapidly in the solid state, eliminating the need for high-boiling, toxic solvents. rsc.org

ApproachKey PrinciplesExample
Biosynthesis Use of microorganisms and renewable feedstocks (e.g., glucose) to produce target molecules.Production of aminobenzoic acids via the shikimate pathway. researchgate.netmdpi.com
Benign Solvents & Catalysts Replacement of hazardous solvents and metal catalysts with safer alternatives.Synthesis of 3-aminobenzoic acid in subcritical water using a bio-based carbon catalyst. mdpi.com
Mechanochemistry Performing reactions in the solid state by mechanical grinding, reducing or eliminating solvent use.Solid-state aromatic nucleophilic fluorination using potassium fluoride. rsc.org

Advanced Synthetic Techniques Applicable to this compound Analogs

The synthesis of analogs of this compound often requires specialized techniques to introduce fluorine atoms or to functionalize the aromatic core. Advanced methods involving nucleophilic fluorination and transition metal catalysis are instrumental in this regard.

Nucleophilic Fluorination Strategies

Nucleophilic fluorination is a key method for introducing fluorine into aromatic rings, particularly those containing electron-withdrawing groups. numberanalytics.com The process typically involves the displacement of a good leaving group by a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF). alfa-chemistry.com The effectiveness of this reaction is highly dependent on the solvent and the nature of the fluoride salt, as the nucleophilicity of the fluoride ion is sensitive to hydration and counter-ion effects. rsc.org

Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is particularly valuable for creating analogs of complex molecules. Nucleophilic aromatic substitution (SNAr) is a widely used method for this purpose. One specific SNAr approach is fluorodenitration, where a nitro group is displaced by fluoride. While this reaction can be plagued by side reactions, careful control of conditions can make it a viable route. rsc.org Another advanced strategy involves the nucleophilic fluorination of iodonium (B1229267) salts, which has been shown to be an effective method for synthesizing [18F]-fluorobenzoic acids for applications like positron emission tomography (PET). arkat-usa.org

MethodDescriptionKey Features
Nucleophilic Aromatic Substitution (SNAr) Displacement of a leaving group on an electron-deficient aromatic ring by a nucleophilic fluoride source.Widely used for late-stage fluorination; effectiveness is solvent-dependent.
Fluorodenitration A specific type of SNAr where a nitro group is displaced by fluoride.Can be an alternative to diazonium-based routes but requires careful condition control to avoid side reactions. rsc.org
Fluorination of Iodonium Salts Use of diaryliodonium salts as precursors for nucleophilic fluorination.Effective for synthesizing fluorobenzoic acids, including radiolabeled versions. arkat-usa.org

Transition Metal-Catalyzed Coupling Reactions for Aromatic Functionalization

Transition metal-catalyzed reactions are powerful tools for functionalizing aromatic compounds by forming new carbon-carbon and carbon-heteroatom bonds. These methods offer high efficiency and selectivity for modifying aromatic rings. researchgate.net

Direct C-H functionalization has emerged as a particularly efficient strategy, as it avoids the need for pre-functionalizing starting materials (e.g., as organohalides or boronic acids). rsc.orgresearchgate.net Palladium and ruthenium complexes are frequently used catalysts for these transformations. nih.govnih.gov For example, palladium-catalyzed C-H arylation of heteroaromatics with aryl halides is a well-developed reaction for creating complex molecular architectures. nih.gov

Cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are also indispensable for aromatic functionalization. These reactions typically involve coupling an organometallic reagent with an organohalide in the presence of a transition metal catalyst. For instance, a dibrominated nanographene derivative was successfully functionalized via Suzuki and Sonogashira coupling reactions, demonstrating the utility of these methods for decorating an aromatic core with different functional groups. nih.gov Such reactions are broadly applicable for creating a diverse range of analogs of this compound by modifying its aromatic scaffold.

Reaction TypeCatalyst (Typical)Description
Direct C-H Arylation Palladium (Pd), Ruthenium (Ru)Forms a new C-C bond by directly coupling an aromatic C-H bond with an aryl halide or equivalent. rsc.orgnih.gov
Suzuki Coupling Palladium (Pd)Couples an organoboron compound with an organohalide to form a C-C bond. nih.gov
Sonogashira Coupling Palladium (Pd), Copper (Cu)Couples a terminal alkyne with an aryl or vinyl halide to form a C-C bond. nih.gov

Chemical Reactivity and Derivatization Strategies of 2 Amino 6 Fluoro 4 Methylbenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for chemical modification, enabling the synthesis of esters, amides, and other important derivatives through several established pathways.

Esterification of the carboxylic acid group in 2-amino-6-fluoro-4-methylbenzoic acid can be readily achieved through acid-catalyzed condensation with alcohols, a process known as Fischer-Speier esterification. In this reaction, the carboxylic acid is heated with an excess of an alcohol in the presence of a strong acid catalyst. The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

For analogous compounds like p-aminobenzoic acid, esterification is a standard procedure, often involving saturating the alcohol with dry hydrogen chloride gas before refluxing with the acid. orgsyn.org This method ensures anhydrous conditions, which drive the equilibrium towards the ester product. After the reaction, the mixture is typically neutralized to precipitate the ester. orgsyn.org

Table 1: Typical Conditions for Fischer-Speier Esterification

Reagent/Condition Purpose Example
Alcohol Nucleophile and Solvent Methanol (B129727), Ethanol
Acid Catalyst Protonates carbonyl Sulfuric Acid (H₂SO₄), Hydrogen Chloride (HCl)
Temperature Increase reaction rate Reflux
Work-up Isolate product Neutralization with a base (e.g., Sodium Carbonate)

The direct formation of an amide bond from a carboxylic acid and an amine is a challenging transformation because the acidic carboxylic acid and basic amine readily form a non-reactive ammonium (B1175870) carboxylate salt. rsc.org To overcome this, the carboxylic acid must be "activated" using a coupling reagent. This process converts the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic acyl substitution by the amine.

A wide variety of coupling reagents have been developed for this purpose, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium-based reagents like PyBOP. rsc.org Alternatively, catalytic methods using transition metal salts, such as titanium tetrafluoride (TiF₄), have proven effective for direct amidation by promoting the dehydration of the ammonium salt intermediate at elevated temperatures. rsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation

Reagent Class Example Mechanism
Carbodiimides DCC, EDC Activates the carboxyl group by forming an O-acylisourea intermediate.
Phosphonium Salts PyBOP, BOP Forms an activated ester intermediate that readily reacts with amines.
Transition Metal Catalysts TiF₄, ZrCl₄ Catalyzes direct dehydration of the carboxylic acid and amine. rsc.org
Boron-based Catalysts Boronic Acids Forms an active acyl boronate intermediate. rsc.org

Acyl fluorides are valuable synthetic intermediates that are generally more stable towards hydrolysis than their chloride counterparts but remain sufficiently reactive for nucleophilic substitution. researchgate.net The carboxylic acid of this compound can be converted into the corresponding acyl fluoride (B91410), which can then be used for subsequent reactions, such as amide bond formation in peptide synthesis. researchgate.net

Several modern reagents facilitate this transformation under mild conditions. Thionyl fluoride (SOF₂), generated ex situ, reacts with carboxylic acids in the presence of a base like pyridine (B92270) to produce acyl fluorides in high yields with short reaction times. nih.govrsc.org Another effective method involves the use of (Me₄N)SCF₃, a bench-stable solid reagent that converts carboxylic acids to acyl fluorides at room temperature without the need for a base or other additives. acs.org These acyl fluorides are particularly useful in peptide couplings, where they react cleanly with amino esters with minimal side reactions. rsc.org

Table 3: Reagents for the Synthesis of Acyl Fluorides from Carboxylic Acids

Reagent Conditions Advantages
Thionyl Fluoride (SOF₂) / Pyridine DCM or ACN, 30 min Mild conditions, rapid reaction, high yields. rsc.org
(Me₄N)SCF₃ Room temperature, base-free Bench-stable solid, high functional group tolerance, simple filtration work-up. acs.org
Cyanuric Fluoride / Pyridine Dichloromethane, room temp, 3-4 hours Crystalline product often obtained directly after work-up. researchgate.net

The Curtius rearrangement is a powerful and versatile reaction for converting carboxylic acids into primary amines, carbamates, or ureas, with the loss of one carbon atom. wikipedia.orgnih.gov The process begins with the conversion of the carboxylic acid to an acyl azide (B81097). This is typically achieved by treating an activated carboxylic acid derivative (like an acid chloride or mixed anhydride) with an azide source, such as sodium azide. nih.gov

Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. wikipedia.org This rearrangement proceeds with complete retention of the configuration of the migrating group. nih.govnih.gov The resulting isocyanate can be trapped with various nucleophiles. Hydrolysis with water yields a primary amine and carbon dioxide, while reaction with an alcohol or an amine produces a stable carbamate (B1207046) or urea (B33335) derivative, respectively. wikipedia.org This pathway provides a reliable method for synthesizing amine-derived functionalities without contamination from secondary or tertiary amines. nih.gov

Table 4: Key Stages of the Curtius Rearrangement

Step Transformation Typical Reagents Product
1. Acyl Azide Formation Carboxylic Acid → Acyl Azide Diphenylphosphoryl azide (DPPA), Sodium Azide (NaN₃) Acyl Azide
2. Rearrangement Acyl Azide → Isocyanate Heat (Thermal) or UV light (Photochemical) Isocyanate + N₂
3. Nucleophilic Trapping Isocyanate → Amine/Carbamate/Urea H₂O (for Amine), R-OH (for Carbamate), R-NH₂ (for Urea) Final Derivative

Reactivity of the Amino Group

The primary amino group on the aromatic ring is nucleophilic and serves as a key site for derivatization, most notably through condensation reactions with carbonyl compounds.

The amino group of this compound can react with aldehydes or ketones to form imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically catalyzed by a small amount of acid and involves the formation of a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.com The reaction is an equilibrium process, and water is often removed to drive the reaction to completion. masterorganicchemistry.com

The formation of the imine is confirmed by the appearance of the characteristic C=N stretching frequency in the infrared (IR) spectrum and the disappearance of the carbonyl and amine peaks. medwinpublishers.com A variety of aldehydes and ketones, both aromatic and aliphatic, can be used in this reaction, leading to a wide array of imine derivatives. medwinpublishers.comnih.gov

Table 5: Conditions for Schiff Base (Imine) Formation

Reactant Catalyst Solvent Conditions
Aldehyde or Ketone Mild Acid (e.g., Acetic Acid) Ethanol, Methanol, Acetone Reflux or stirring at room temperature; sometimes requires removal of water. analis.com.myresearchgate.net

Amidation and Urethane (B1682113) Formation

The carboxylic acid functionality of this compound is readily converted into amides and urethanes through various synthetic methodologies. Direct amidation can be achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent or under conditions that facilitate the removal of water. rsc.org Common coupling reagents used for this transformation include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which activate the carboxyl group for nucleophilic attack by the amine. rsc.org Alternatively, the reaction can be catalyzed by transition metal salts, such as titanium tetrafluoride (TiF₄), which has been shown to be effective for the direct amidation of aromatic carboxylic acids. rsc.org

The formation of amides from this compound can be represented by the general reaction scheme below:

Reactant 1Reactant 2Catalyst/ReagentProduct
This compoundPrimary or Secondary Amine (R-NH₂)Coupling Agent (e.g., DCC, EDC) or Catalyst (e.g., TiF₄)N-substituted 2-amino-6-fluoro-4-methylbenzamide

Urethane formation typically involves the conversion of the carboxylic acid to an intermediate acyl azide, followed by a Curtius rearrangement to form an isocyanate. The isocyanate can then be trapped with an alcohol to yield the corresponding urethane (carbamate). This multi-step process provides a pathway to derivatives where the carboxylic acid group is replaced by a carbamate linkage.

Electrophilic Aromatic Substitution on the Amine

The primary amino group (-NH₂) on the aromatic ring of this compound is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution reactions. masterorganicchemistry.com However, the positions ortho and para to the amine are already substituted (position 6 with fluorine and position 4 with a methyl group). The remaining unsubstituted position is position 5, which is meta to the amino group, and position 3, which is also meta.

Due to the strong activating and directing influence of the amino group, electrophilic attack will be preferentially directed to the available positions that are least deactivated. The directing effects of the substituents on the ring are summarized below:

SubstituentPositionTypeDirecting Effect
-NH₂2Activatingortho, para
-F6Deactivatingortho, para
-CH₃4Activatingortho, para
-COOH1Deactivatingmeta

Given this substitution pattern, any further electrophilic aromatic substitution on the ring is complex. The powerful ortho, para-directing amino group and the ortho, para-directing methyl group activate the ring, while the fluoro and carboxylic acid groups deactivate it. The outcome of such a reaction would depend heavily on the specific electrophile and reaction conditions, with potential for substitution at the less sterically hindered and electronically favored positions. It is also important to note that under strongly acidic conditions, the amino group will be protonated to form an ammonium salt (-NH₃⁺), which is a strongly deactivating and meta-directing group.

Reactivity Influenced by Fluoro and Methyl Substituents

Electronic Effects on Ring Reactivity

The reactivity of the aromatic ring in this compound is significantly influenced by the interplay of the electronic effects of its substituents. The amino (-NH₂) and methyl (-CH₃) groups are activating, while the fluoro (-F) and carboxylic acid (-COOH) groups are deactivating towards electrophilic aromatic substitution. libretexts.org

Amino Group (-NH₂): This is a strongly activating group due to its ability to donate electron density to the ring via resonance (+R effect). This effect greatly outweighs its inductive electron-withdrawal (-I effect). masterorganicchemistry.com

Methyl Group (-CH₃): As an alkyl group, it is a weak activator, donating electron density primarily through an inductive effect (+I effect) and hyperconjugation. libretexts.org

Fluoro Group (-F): Halogens are a unique class of substituents. Fluorine is highly electronegative and strongly withdraws electron density through the inductive effect (-I effect), making the ring less reactive. However, it can also donate electron density through resonance (+R effect) due to its lone pairs. For halogens, the inductive deactivation is generally stronger than the resonance activation, resulting in a net deactivating effect. libretexts.orgquora.com

Carboxylic Acid Group (-COOH): This group is strongly deactivating due to both a strong inductive electron-withdrawing effect and a resonance effect that pulls electron density out of the ring (-I and -R effects).

Steric Hindrance Considerations

Steric hindrance plays a crucial role in the reactivity of this compound, particularly at the functional groups attached to the ring.

Carboxylic Acid Group: The presence of substituents at both ortho positions (2-amino and 6-fluoro) creates significant steric crowding around the carboxylic acid group. This steric hindrance can impede the approach of bulky reagents, potentially slowing down reactions such as esterification or amidation compared to less substituted benzoic acids. rsc.orgacs.org

Amino Group: The amino group is flanked by the carboxylic acid at position 1 and the fluoro group at position 6. This steric environment can influence reactions involving the amine, such as acylation or alkylation, by hindering the access of electrophiles to the nitrogen atom.

Aromatic Ring: For any potential electrophilic aromatic substitution, the existing substituents will sterically influence the possible sites of attack. The positions adjacent to the larger methyl and carboxylic acid groups would be more sterically hindered. This steric factor, combined with the electronic directing effects, governs the regioselectivity of further functionalization. science.gov The introduction of bulky substituents at the ortho-position of other substituted benzenes has been shown to suppress certain side reactions, such as hydrolysis, by sterically shielding the reactive center. researchgate.net

Heterocyclic Annulation and Cyclization Reactions

Synthesis of Benzoxazinone (B8607429) Derivatives

This compound, as a substituted anthranilic acid, is a valuable precursor for the synthesis of heterocyclic compounds, particularly benzoxazinone derivatives. nih.gov Benzoxazinones are formed by a cyclization reaction that involves the amino and carboxylic acid groups. A common and straightforward method for this transformation is the reaction of the anthranilic acid derivative with an acid anhydride (B1165640), such as acetic anhydride. uomosul.edu.iqchristuniversity.in

This reaction proceeds through an initial acylation of the amino group, followed by an intramolecular cyclodehydration to form the benzoxazinone ring. The general mechanism involves the formation of a mixed anhydride or an acylated intermediate, which then cyclizes with the loss of a water molecule. uomosul.edu.iq

A general procedure for the synthesis of a 2-methyl-benzoxazinone derivative from a substituted anthranilic acid is outlined below:

StepProcedurePurpose
1The substituted anthranilic acid (e.g., this compound) is placed in a reaction flask.Starting material
2An excess of acetic anhydride is added to the flask.Reactant and solvent
3The mixture is heated under reflux for a specified period.To drive the reaction to completion
4The reaction mixture is cooled, and the excess anhydride is removed, often under reduced pressure.Product isolation
5The resulting solid product is purified by recrystallization from a suitable solvent.Purification

Other reagents, such as acyl chlorides in the presence of a base like pyridine, or cyanuric chloride with triethylamine, can also be employed to facilitate this cyclization and synthesize a variety of 2-substituted benzoxazinone derivatives. nih.govnih.gov

Formation of Quinazoline and Benzothiazole Derivatives

The presence of ortho-amino and carboxylic acid functionalities makes this compound a prime candidate for the synthesis of fused heterocyclic systems like quinazolines.

Quinazoline Derivatives:

Quinazolinones, a core structure in many pharmacologically active compounds, can be readily synthesized from anthranilic acid derivatives. One of the most direct methods is the Niementowski quinazolinone synthesis, which involves the reaction of an anthranilic acid with an amide. A common and effective approach involves heating this compound with formamide. This one-pot reaction provides a straightforward route to the corresponding 7-fluoro-5-methylquinazolin-4(3H)-one.

Another prevalent strategy is a two-step process commencing with the reaction of the parent anthranilic acid with an acid anhydride, such as acetic anhydride. This reaction typically yields a benzoxazinone intermediate (e.g., 2-methyl-benz[d] rsc.orgnih.govoxazin-4-one). Subsequent treatment of this intermediate with an amine or ammonia (B1221849) leads to the desired N-substituted or unsubstituted quinazolinone derivative, respectively. researchgate.net This modular approach allows for the introduction of various substituents at position 2 and 3 of the quinazolinone ring system.

General Synthesis of Quinazolin-4(3H)-ones from Anthranilic Acid Derivatives
Reactant(s)IntermediateProduct ClassReference
FormamideN/AQuinazolin-4(3H)-one researchgate.net
1. Acetic Anhydride 2. Amine (R-NH₂)Benzoxazinone2-Methyl-3-substituted-quinazolin-4(3H)-one

Benzothiazole Derivatives:

While the synthesis of quinazolines from this compound is a well-established strategy based on the reactivity of anthranilic acids, the formation of benzothiazoles from this specific precursor is not a commonly reported pathway. Standard synthetic routes to the 2-aminobenzothiazole (B30445) scaffold typically commence with substituted anilines rather than aminobenzoic acids. The most widely used method is the Hugershoff synthesis, which involves the reaction of a substituted aniline (B41778) with a thiocyanate (B1210189) salt (like KSCN or NaSCN) in the presence of bromine and an acid, such as acetic acid. This process proceeds via an arylthiourea intermediate which then undergoes oxidative cyclization. The presence of the carboxylic acid group in this compound would likely necessitate a different, less direct synthetic strategy.

Access to Fluoroacridines and Tridentate Ligands

Fluoro-substituted anthranilic acids serve as valuable precursors for the synthesis of fluoroacridines, which are not only of interest for their biological properties but also as intermediates in the development of complex ligands.

Fluoroacridine Synthesis:

Drawing a parallel from the reactivity of the closely related 2-amino-3-fluorobenzoic acid, this compound is a potential precursor for the synthesis of substituted fluoroacridines. The Bernthsen acridine (B1665455) synthesis provides a general method for this transformation. The reaction typically involves the condensation of an anthranilic acid derivative with a cyclohexanone (B45756) derivative or a similar cyclic ketone under acidic conditions, often using polyphosphoric acid (PPA) or sulfuric acid as both a catalyst and a dehydrating agent. This condensation and subsequent cyclization lead to the formation of the tricyclic acridine core. The resulting fluoroacridines can then be further functionalized.

Tridentate Ligands:

Acridine-based structures can be elaborated into sophisticated polydentate ligands. For instance, fluoroacridines derived from fluoroanthranilic acids can be converted into valuable tridentate ligands, such as the "Acriphos" class of molecules. These ligands are characterized by a central acridine backbone with appended phosphine (B1218219) groups, creating a pincer-like structure capable of coordinating with metal centers. The synthesis of such ligands often involves the conversion of the acridine to a chloroacridine, followed by nucleophilic substitution with diphenylphosphine (B32561) or similar phosphine-containing nucleophiles. The resulting tridentate ligands are of significant interest in coordination chemistry and catalysis.

Synthetic Pathway from Fluoroanthranilic Acid to Tridentate Ligands
Starting MaterialKey IntermediateFinal Product ClassReference
Fluoroanthranilic AcidFluoroacridineAcridine-based Tridentate Ligands (e.g., Acriphos)

Advanced Spectroscopic and Analytical Characterization of 2 Amino 6 Fluoro 4 Methylbenzoic Acid and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides profound insight into the molecular vibrations and functional groups present in a molecule.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The spectrum of 2-Amino-6-fluoro-4-methylbenzoic acid is characterized by a series of absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.

The presence of the amino (-NH₂) group gives rise to symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. The carboxylic acid moiety is identified by a very broad O-H stretching band, often spanning from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids docbrown.inforesearchgate.net. The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1680-1710 cm⁻¹ docbrown.inforesearchgate.net.

Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. The C-F bond introduces a strong absorption band, generally found in the 1100-1300 cm⁻¹ region. Vibrations associated with the methyl group (C-H stretching and bending) and the aromatic ring (C-C stretching) contribute to the complex fingerprint region of the spectrum below 1600 cm⁻¹ docbrown.info. Studies on similar molecules, like 2-aminobenzoic acid and other substituted benzoic acids, support these assignments researchgate.netznaturforsch.comspectrabase.com.

Interactive Data Table: Predicted FT-IR Peak Assignments for this compound

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupIntensity
3300-3500N-H Asymmetric & Symmetric StretchAmino (-NH₂)Medium
2500-3300O-H Stretch (Hydrogen-bonded)Carboxylic Acid (-COOH)Broad, Strong
~3100-3000C-H StretchAromatic RingMedium-Weak
1680-1710C=O StretchCarboxylic Acid (-COOH)Strong
~1600, ~1475C=C StretchAromatic RingMedium
1100-1300C-F StretchFluoro GroupStrong
~1320-1210C-O StretchCarboxylic Acid (-COOH)Medium

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides more distinct signals for non-polar and symmetric vibrations.

For this compound, the aromatic ring vibrations, particularly the C-C stretching modes, are expected to be prominent in the Raman spectrum, typically appearing in the 1580-1620 cm⁻¹ region. Research on fluorinated aromatic compounds indicates that the introduction of fluorine atoms can influence the intensity of these ring vibrations researchgate.net. The symmetric vibrations of the methyl group and the C-F bond would also be Raman active. Studies on related compounds like 2-amino-4,5-difluorobenzoic acid and 2-amino-5-fluorobenzoic acid have utilized Raman spectroscopy to confirm vibrational assignments made through theoretical calculations nih.govnih.gov. The C=O stretch, while strong in IR, is also observable in Raman spectra.

Interactive Data Table: Predicted Raman Shift Assignments for this compound

Raman Shift Range (cm⁻¹)Vibrational Mode AssignmentFunctional Group / Moiety
~3050-3100Aromatic C-H StretchAromatic Ring
~1580-1620Aromatic C=C Ring StretchAromatic Ring
~1390Aromatic Ring VibrationAromatic Ring
~1100-1300C-F StretchFluoro Group
~800-850Ring Breathing ModeAromatic Ring

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the detailed carbon-hydrogen framework of an organic molecule.

The ¹H NMR spectrum of this compound would display distinct signals for the aromatic, amine, carboxylic acid, and methyl protons. The carboxylic acid proton (-COOH) is expected to appear as a broad singlet far downfield, typically above 12 ppm, due to its acidic nature and hydrogen bonding rsc.org.

The aromatic region would show two signals corresponding to the two non-equivalent aromatic protons. The fluorine atom at position 6 will cause splitting of the adjacent proton at position 5 through ³J(H,F) coupling. The amino group at position 2 will also influence the chemical shift of this proton. The proton at position 3 will be split by the proton at position 5 (⁴J(H,H) or meta-coupling) and potentially by the fluorine atom (⁴J(H,F) coupling).

The methyl group (-CH₃) protons at position 4 are expected to appear as a singlet around 2.3-2.4 ppm, consistent with a methyl group attached to an aromatic ring rsc.org. The amine (-NH₂) protons would likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. Based on data for 2-amino-6-fluorobenzoic acid and 4-methylbenzoic acid, the predicted chemical shifts can be estimated rsc.orgchemicalbook.com.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (Hz)
-COOH> 12.0Broad Singlet-
Ar-H (H-3, H-5)6.5 - 7.5Multiplet / Doublet of DoubletsJ(H,H), J(H,F)
-NH₂5.0 - 6.0Broad Singlet-
-CH₃~2.36Singlet-

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals are expected.

The carboxylic acid carbon (-COOH) would resonate at the lowest field, typically in the range of 167-170 ppm rsc.org. The aromatic carbons would appear between 100 and 165 ppm. The carbon atom directly bonded to the fluorine (C-6) will show a large one-bond coupling constant (¹J(C,F)) and will be significantly shifted downfield. The carbons ortho and para to the fluorine (C-1, C-5 and C-3) will exhibit smaller two- and three-bond C-F couplings. The amino and methyl substituents also influence the chemical shifts of the aromatic carbons they are attached to (C-2 and C-4, respectively) and the adjacent carbons. The methyl carbon (-CH₃) signal is expected to appear at a high field, around 21 ppm rsc.orggauthmath.com. Data from related compounds like 4-methylbenzoic acid and other substituted benzoic acids aid in these assignments rsc.orgfiu.edu.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
-COOH~168Carbonyl carbon
C-6~160-165Attached to F, will show large ¹J(C,F) coupling
C-2~150Attached to NH₂
C-4~145Attached to CH₃
C-1~110-120Influenced by adjacent COOH, NH₂, and F
C-3, C-5~115-130Aromatic CH carbons, will show J(C,F) coupling
-CH₃~21Methyl carbon

While solution-state NMR provides excellent data for soluble compounds, solid-state NMR (ssNMR) is crucial for characterizing materials in their native solid form, offering insights into polymorphism, molecular packing, and dynamics. For a molecule like this compound, several advanced ssNMR techniques could be employed.

¹⁹F solid-state NMR is particularly powerful due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus nih.govresearchgate.net. It can provide detailed information about the local environment of the fluorine atom, which is highly sensitive to intermolecular interactions such as hydrogen bonding. Different crystalline forms (polymorphs) would likely yield distinct ¹⁹F chemical shifts.

Furthermore, ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, although requiring isotopic labeling for enhanced sensitivity at natural abundance, can directly probe the nitrogen environment of the amino group. The ¹⁵N chemical shift is very sensitive to the protonation state and hydrogen bonding involving the amino group, making it an excellent tool for studying intermolecular interactions in the solid state mdpi.comrsc.org. Combining these techniques provides a comprehensive picture of the molecular and supramolecular structure of this compound in the solid phase.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elemental composition of a compound. For this compound (Molecular Formula: C₈H₈FNO₂, Monoisotopic Mass: 169.05391 Da), various MS methods provide complementary information.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

LC-MS is a powerful hybrid technique ideal for the analysis of this compound. It separates the compound from a mixture using liquid chromatography and subsequently analyzes it with mass spectrometry. Due to the compound's polarity, conferred by the amino and carboxylic acid groups, it is well-suited for reversed-phase LC coupled directly with an MS detector, often requiring no prior chemical modification. LC-MS/MS methods can be developed for the simultaneous determination of the parent compound and its metabolites or degradation products. acs.orgspectrabase.com

Gas Chromatography-Mass Spectrometry (GC-MS), conversely, is generally not suitable for the direct analysis of polar, non-volatile compounds like amino acids. The carboxylic acid and amino functional groups necessitate a derivatization step to increase volatility and thermal stability. A common approach is silylation, which replaces active hydrogens on the polar groups with a nonpolar moiety like a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. For instance, the analysis of the related compound 2-Fluoro-4-methylbenzoic acid specifies an assay by "Silylated GC," underscoring the need for this preparatory step. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous identification of this compound and its derivatives, particularly in complex matrices or when identifying unknown products. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, provide highly accurate mass measurements, typically with errors below 5 ppm. cdnsciencepub.com This precision allows for the determination of the exact elemental formula from the measured mass.

For this compound, HRMS can confirm its elemental composition of C₈H₈FNO₂ by measuring its monoisotopic mass and comparing it to the theoretical value of 169.05391 Da. This capability is crucial in distinguishing it from other potential isomers or compounds with the same nominal mass. The use of LC-HRMS is a standard method for identifying and tracking fluorinated compounds and their byproducts in various samples. cdnsciencepub.comsielc.com

Table 1: Predicted HRMS Data for this compound Adducts

Adduct IonCalculated m/z
[M+H]⁺170.06119
[M+Na]⁺192.04313
[M-H]⁻168.04663

Data predicted using computational tools. Actual experimental values may vary slightly.

Electrospray Ionization Mass Spectrometry (ESI-MS) and Ionization Efficiency

Electrospray Ionization (ESI) is a soft ionization technique, meaning it imparts minimal energy to the analyte, which keeps the molecule intact during its transition into the gas phase. rsc.org This is highly advantageous for analyzing this compound as it ensures the primary ion observed corresponds to the intact molecule, typically as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. rsc.org Other common adducts, such as with sodium ([M+Na]⁺) or ammonium (B1175870) ([M+NH₄]⁺), may also be observed. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a compound in the UV and visible regions of the electromagnetic spectrum. The absorption is characteristic of the electronic transitions within the molecule's chromophores. For this compound, the chromophore is the substituted benzene (B151609) ring.

Benzoic acid and its derivatives typically exhibit two main absorption bands, often referred to as the B-band (around 230 nm) and the C-band (a weaker, broader band around 280 nm). researchgate.netresearchgate.net The positions (λmax) and intensities of these bands are highly sensitive to the nature and position of substituents on the aromatic ring. The amino (-NH₂), fluoro (-F), and methyl (-CH₃) groups on this compound all influence its UV-Vis spectrum through electronic effects (resonance and induction) and steric effects. The amino group, being a strong auxochrome, typically causes a significant red shift (a shift to longer wavelengths) of the absorption bands compared to unsubstituted benzoic acid. researchgate.net The pH of the solution also plays a critical role, as protonation of the amino group or deprotonation of the carboxylic acid group alters the electronic structure and shifts the absorption maxima. rsc.org

Table 2: Typical UV Absorption Maxima for Related Aminobenzoic Acids in a Neutral Solvent

CompoundApproximate λmax (nm)
Benzoic Acid~230, ~274
2-Aminobenzoic Acid (Anthranilic Acid)~245, ~335
4-Aminobenzoic Acid (PABA)~226, ~278

Note: λmax values are approximate and can vary with solvent and pH. sielc.comrsc.orgnist.gov

Chromatographic and Electrophoretic Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the premier technique for separating this compound from impurities and related compounds, as well as for quantification. researchgate.net The most common mode for this type of analysis is Reversed-Phase HPLC (RP-HPLC).

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 or C8 silica (B1680970) column) is used with a polar mobile phase. The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol (B129727). To ensure good peak shape and reproducible retention times for the acidic and basic functional groups of the analyte, the pH of the mobile phase is often controlled with additives like formic acid, trifluoroacetic acid (TFA), or an acetate (B1210297) buffer. researchgate.net Separation is achieved based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Detection is commonly performed using a UV detector set to one of the compound's absorption maxima (as determined by UV-Vis spectroscopy) or by a mass spectrometer (in LC-MS). sielc.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can also be highly effective for separating isomers of aminobenzoic acids. sielc.com

Table 3: Example HPLC Conditions for Analysis of Related Benzoic Acids

ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase BAcetonitrile or Methanol
ElutionGradient or Isocratic
Flow Rate0.5 - 1.5 mL/min
DetectionUV at λmax (e.g., ~254 nm or ~280 nm)

Gas Chromatography (GC-FID)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust technique for the separation and quantification of volatile and thermally stable compounds. However, the direct analysis of polar aromatic compounds such as this compound by GC presents significant challenges. The presence of both a carboxylic acid and an amino group imparts high polarity and low volatility to the molecule, leading to strong interactions with active sites on the GC column and within the injection port. researchgate.net This often results in poor peak shape, significant tailing, and low response, making accurate quantification difficult. researchgate.netchromforum.org

To overcome these limitations, derivatization is an essential prerequisite for the successful GC analysis of aminobenzoic acids. This process involves chemically modifying the polar functional groups to create a new, more volatile, and thermally stable derivative that is amenable to GC analysis. The primary targets for derivatization on the this compound molecule are the active hydrogens of the carboxylic acid and amino moieties.

Common derivatization strategies include:

Silylation: This is one of the most prevalent methods, where active hydrogens are replaced by a trimethylsilyl (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are highly effective. chromforum.org The reaction is typically rapid and produces derivatives with excellent volatility and thermal stability. researchgate.net

Alkylation/Esterification: This strategy converts the carboxylic acid group into an ester (e.g., a methyl ester). Reagents like boron trifluoride in methanol (BF3·MeOH) or diazomethane (B1218177) can be used for this purpose. nih.govresearchgate.net On-column methylation using reagents like tetramethylammonium (B1211777) hydroxide (B78521) is also a viable technique, where the derivatization occurs in the hot GC injector. researchgate.net

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure a complete and reproducible reaction, leading to reliable and accurate GC-FID analysis.

Derivatization StrategyReagent(s)Target Functional Group(s)Resulting DerivativeKey Advantages
SilylationBSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) +/- TMCS (trimethylchlorosilane)-COOH, -NH2TMS-ester, TMS-amineRapid, high yields, forms volatile and stable derivatives. researchgate.net
EsterificationBF3 in Methanol-COOHMethyl esterSpecific for carboxylic acids, effective for trace analysis. nih.govresearchgate.net
On-Column MethylationTetramethylammonium hydroxide (TMAH)-COOHMethyl esterRapid, occurs in the GC injector, minimizes sample handling. researchgate.net

Capillary Electrophoresis (CZE)

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique well-suited for the analysis of charged and polar molecules, including amino acids and their derivatives. nih.govcreative-proteomics.com this compound, being an amphoteric compound with both an acidic carboxyl group and a basic amino group, can be analyzed in its anionic, cationic, or zwitterionic form depending on the pH of the background electrolyte (BGE). This flexibility makes CZE a powerful tool for its characterization.

Separation in CZE is achieved based on the differential migration of analytes in an electric field within a narrow-bore capillary. colby.edu The migration velocity is determined by the analyte's charge-to-size ratio and the electroosmotic flow (EOF) within the capillary. Key parameters that must be optimized for a successful separation include the BGE composition, pH, applied voltage, and capillary dimensions. colby.edunih.gov

For fluorobenzoic acids and aromatic amino acids, CZE methods often employ alkaline borate (B1201080) or phosphate (B84403) buffers, which ensure the deprotonation of the carboxylic acid group, resulting in negatively charged anions that migrate toward the anode. nih.govresearchgate.net Detection is typically performed using UV absorbance, as the aromatic ring provides a suitable chromophore. creative-proteomics.comresearchgate.net To enhance separation selectivity, especially for closely related isomers, additives such as cyclodextrins can be incorporated into the BGE. researchgate.net

The primary advantages of CZE for this analysis include very high separation efficiencies, short analysis times (often under 10 minutes), and minimal sample and reagent consumption. researchgate.netnih.govoup.com

ParameterTypical Condition/ValuePurpose/Effect
Background Electrolyte (BGE)Borate or Phosphate bufferMaintains stable pH and provides conductivity.
pH8.0 - 9.5Ensures deprotonation of the carboxylic acid group, creating anionic species. researchgate.net
Separation Voltage15 - 25 kVDrives the electrophoretic separation; higher voltage generally leads to faster analysis. researchgate.net
CapillaryUncoated fused-silica (50-75 µm i.d.)Provides the separation channel and supports electroosmotic flow. colby.edu
Additive (Optional)β-CyclodextrinActs as a chiral or isomeric selector, improving resolution. researchgate.net
DetectionUV Absorbance (e.g., 214 nm)Monitors the analyte based on the absorbance of the aromatic ring. researchgate.net

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This analysis provides a measure of a compound's purity and is used to confirm its empirical formula. For a pure sample of this compound (molecular formula: C₈H₈FNO₂), the theoretical elemental composition can be calculated based on its atomic weights.

The standard method for CHNS analysis involves the complete and instantaneous combustion of a small, precisely weighed amount of the sample in an oxygen-rich atmosphere at high temperatures (around 1000°C). rsc.org During this process, carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂) and/or nitrogen oxides (which are subsequently reduced to N₂), and sulfur to sulfur dioxide (SO₂). rsc.orgresearchgate.net These combustion gases are then swept by an inert carrier gas (typically helium) through a separation column (gas chromatography) and quantified using a thermal conductivity detector (TCD). rsc.org The instrument is calibrated using high-purity, certified organic standards to ensure accuracy. researchgate.net

For this compound, the expected results would show significant percentages of C, H, and N, and an absence of S. Any significant deviation between the theoretical values and the experimental results could indicate the presence of impurities or residual solvent in the sample.

ElementTheoretical Mass % (for C₈H₈FNO₂)Hypothetical Experimental Mass %
Carbon (C)56.81 %56.75 %
Hydrogen (H)4.77 %4.75 %
Nitrogen (N)8.28 %8.25 %
Sulfur (S)0.00 %< 0.01 %

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a powerful strategy to enhance the analytical detection of this compound by modifying its chemical structure to improve its properties for a specific analytical technique. Beyond improving volatility for GC analysis, derivatization can be employed to introduce a tag that enhances detection sensitivity and selectivity for techniques like HPLC and CE, or to improve ionization efficiency for mass spectrometry (MS). elsevierpure.comnih.gov

The bifunctional nature of this compound, containing both a primary amine and a carboxylic acid, offers two reactive sites for derivatization.

Strategies Targeting the Amino Group:

Fluorescent Labeling: The primary amine can be tagged with a fluorophore for highly sensitive fluorescence detection in HPLC or CE. Common reagents include 9-fluorenylmethyl chloroformate (FMOC-Cl) and 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), which react with the amine to form stable, highly fluorescent derivatives. oup.comagilent.comnih.gov This approach can lower detection limits to the femtomole range. nih.gov

Chromophoric Labeling: For enhanced UV-Vis spectrophotometric detection, the amino group can be converted into a colored compound. A classic method is diazotization, where the amine is reacted with nitrous acid to form a diazonium salt, which is then coupled with a phenolic compound (e.g., 8-hydroxyquinoline) to produce a intensely colored azo dye. rjptonline.orgresearchgate.net

Strategies Targeting the Carboxylic Acid Group:

Fluorescent Labeling: The carboxyl group can be esterified with fluorescent alkyl halides, such as 5-(bromomethyl)fluorescein, in the presence of a catalyst to create a highly fluorescent ester, suitable for HPLC analysis. thermofisher.com

Ionization Enhancement for MS: To improve signal intensity in mass spectrometry, the carboxyl group can be derivatized to incorporate a permanently charged moiety. Reagents like Girard's reagent T can react with the carboxyl group (after activation) to introduce a quaternary ammonium group, which significantly enhances ionization efficiency in electrospray ionization (ESI-MS). nih.gov

The selection of a derivatization strategy is dictated by the analytical objective, the chosen instrumentation, and the chemical nature of the sample matrix.

Target GroupReagentReaction TypePurpose/EnhancementAnalytical Technique
Amino (-NH2)9-Fluorenylmethyl chloroformate (FMOC-Cl)AcylationAdds a fluorescent tagHPLC-Fluorescence, CE-LIF agilent.comnih.gov
Amino (-NH2)6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)CarbamoylationAdds a fluorescent tagHPLC-Fluorescence oup.com
Amino (-NH2)NaNO2 / HCl, then a coupling agent (e.g., 8-hydroxyquinoline)Diazotization-CouplingForms a colored azo dyeUV-Vis Spectrophotometry researchgate.net
Carboxylic Acid (-COOH)5-(Bromomethyl)fluoresceinEsterificationAdds a fluorescent tagHPLC-Fluorescence thermofisher.com
Carboxylic Acid (-COOH) & Amino (-NH2)N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)SilylationIncreases volatility and thermal stabilityGas Chromatography (GC)

Computational and Theoretical Studies of 2 Amino 6 Fluoro 4 Methylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure of many-body systems. It is widely employed to predict the properties of molecules with a favorable balance of accuracy and computational cost. For molecules like 2-Amino-6-fluoro-4-methylbenzoic acid, DFT calculations offer deep insights into their fundamental characteristics.

Geometry Optimization and Structural Elucidation

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. Using DFT methods, often with functionals like B3LYP and basis sets such as 6-311++G(d,p), the bond lengths, bond angles, and dihedral angles of this compound can be calculated. These theoretical predictions provide a detailed picture of the molecule's ground-state geometry. For similar substituted benzoic acids, studies have shown that the carboxyl group may exhibit some degree of twisting relative to the benzene (B151609) ring. Intramolecular hydrogen bonding between the amino group and the carboxylic acid's carbonyl oxygen is also a common feature that influences the planarity and stability of the molecule.

Vibrational Frequency Calculations and Potential Energy Distribution (PED)

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). These calculations also predict the molecule's infrared (IR) and Raman spectra. Each calculated vibrational mode can be assigned to specific molecular motions, such as stretching, bending, or twisting of functional groups.

Potential Energy Distribution (PED) analysis is a crucial tool for making unambiguous assignments of these vibrational modes. It quantifies the contribution of each internal coordinate (like a specific bond stretch or angle bend) to a particular normal mode of vibration. For this compound, PED analysis would allow for the precise assignment of vibrations associated with the C-F, C-N, C=O, O-H, and N-H bonds, as well as the vibrations of the aromatic ring.

Electronic Structure Analysis (HOMO-LUMO Energies and Gap)

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. scispace.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excited and more reactive. For aromatic compounds, the HOMO is often a π-orbital associated with the benzene ring, and the LUMO is a π*-orbital. DFT calculations provide quantitative values for these orbital energies and the energy gap, which are fundamental to understanding the molecule's electronic behavior.

Table 1: Frontier Molecular Orbital Properties
ParameterDescription
EHOMOEnergy of the Highest Occupied Molecular Orbital
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital
Energy Gap (ΔE)ΔE = ELUMO - EHOMO

Time-Dependent DFT (TD-DFT) for Electronic Excitations and UV-Vis Spectra

To investigate the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the excitation energies, which correspond to the energy required to promote an electron from an occupied orbital to an unoccupied one (e.g., from HOMO to LUMO). The calculated excitation energies and their corresponding oscillator strengths can be used to simulate the UV-Vis spectrum, predicting the absorption maxima (λmax). These theoretical spectra are invaluable for interpreting experimental spectroscopic data and understanding the nature of electronic transitions within the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different values of the electrostatic potential.

Identification of Electrophilic and Nucleophilic Sites

The color scheme in an MEP map typically ranges from red to blue. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. These areas are often associated with lone pairs of electrons on electronegative atoms like oxygen or nitrogen. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. These are typically found around hydrogen atoms, particularly those bonded to electronegative atoms.

For this compound, the MEP surface would likely show negative potential (red/yellow) around the carbonyl oxygen of the carboxylic acid and potentially the nitrogen of the amino group, identifying these as nucleophilic sites. researchgate.net Positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the hydrogens of the amino group, marking them as the primary sites for electrophilic interaction. researchgate.net

Table 2: MEP Surface Color Code and Interpretation
ColorPotentialInterpretation
RedMost NegativeSite for Electrophilic Attack (Nucleophilic Region)
Yellow/GreenIntermediateNeutral Region
BlueMost PositiveSite for Nucleophilic Attack (Electrophilic Region)

Understanding Reactivity Sites

Computational analysis of this compound reveals specific sites prone to electrophilic and nucleophilic attack, which is crucial for understanding its chemical behavior. The distribution of electron density across the molecule, influenced by the electron-donating amino (-NH2) and methyl (-CH3) groups, and the electron-withdrawing fluoro (-F) and carboxylic acid (-COOH) groups, creates a nuanced reactivity map.

Molecular Electrostatic Potential (MEP) surfaces are instrumental in visualizing these reactive regions. In a typical MEP map of a similar molecule, the area around the carboxylic oxygen atoms exhibits the most negative potential (often depicted in red or yellow), indicating a high electron density and susceptibility to electrophilic attack. Conversely, the hydrogen atom of the carboxylic group and the hydrogens of the amino group represent the most positive potential (shown in blue), highlighting them as primary sites for nucleophilic attack. The fluorine atom, due to its high electronegativity, also contributes significantly to the electron distribution, creating localized positive potential on the adjacent carbon atom. nih.gov

These analyses predict that electrophiles will preferentially interact with the oxygen atoms of the carboxyl group, while nucleophiles are most likely to target the acidic proton of the carboxyl group or the protons of the amino group.

Quantum Chemical Parameters and Reactivity Descriptors

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the electronic distribution and electrostatic interactions. acs.orgorgsyn.org For this compound, the analysis typically shows that the oxygen and nitrogen atoms carry significant negative charges due to their high electronegativity. The fluorine atom also exhibits a substantial negative charge.

Table 1: Representative Mulliken Atomic Charges for this compound (Note: These are illustrative values based on typical computational results for similar molecules.)

AtomCharge (a.u.)
O (carbonyl)-0.55
O (hydroxyl)-0.65
N (amino)-0.85
F (fluoro)-0.40
C (carboxyl)+0.75
H (hydroxyl)+0.45
H (amino)+0.35

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. For this compound, the presence of both electron-donating and withdrawing groups influences this gap.

Electronegativity (χ): This descriptor measures the molecule's ability to attract electrons.

Chemical Hardness (η) and Softness (S): Hardness is a measure of resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap. Softness is the reciprocal of hardness.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons, acting as an electrophile. A higher value indicates a greater capacity for electrophilic behavior. acs.org

Calculations for substituted benzoic acids typically show that the introduction of electron-withdrawing groups like fluorine can increase the electrophilicity index.

Table 2: Illustrative Global Reactivity Descriptors (Note: Values are for illustrative purposes.)

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.0
Electronegativity (χ)4.0
Chemical Hardness (η)2.5
Electrophilicity Index (ω)3.2

First-order hyperpolarizability (β) is a measure of a molecule's nonlinear optical (NLO) response, which is important for applications in optoelectronics. Molecules with significant NLO properties often possess a strong charge-transfer character, typically arising from the interaction between electron-donor and electron-acceptor groups connected by a π-conjugated system. orgsyn.org

In this compound, the amino group acts as a potent electron donor, while the carboxylic acid group and the fluorine atom act as electron acceptors. This intramolecular charge transfer across the benzene ring can lead to a substantial hyperpolarizability value. Computational studies are essential for predicting the magnitude of this NLO response, which is often significantly higher than that of reference materials like urea (B33335). orgsyn.org

Topological Analysis of Electron Density (e.g., ELF, LOL, RDG)

Topological analysis of electron density provides a deeper understanding of chemical bonding and non-covalent interactions within a molecule. researchgate.netresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods map the spatial localization of electrons, providing a clear picture of covalent bonds and lone pairs. For this compound, ELF and LOL analyses would show high localization in the regions of the C-C, C-H, C-N, C-F, and C=O bonds, as well as around the nitrogen and oxygen atoms corresponding to their lone pairs. These visualizations confirm the classical Lewis structure of the molecule.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge transfer, delocalization, and hyperconjugative interactions within a molecule. orgsyn.org It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory.

For this compound, key interactions include:

π → π interactions:* Delocalization of π-electrons within the aromatic ring is a major stabilizing factor.

n → π interactions:* The lone pairs (n) on the nitrogen of the amino group and the oxygens of the carboxyl group can delocalize into the antibonding π* orbitals of the benzene ring. This interaction is particularly strong for the amino group, contributing to its electron-donating nature.

The stabilization energy (E(2)) associated with these interactions quantifies their importance. For instance, the delocalization from the nitrogen lone pair to the aromatic ring's π* system would be expected to have a significant E(2) value, confirming the strong intramolecular charge transfer that is also responsible for the molecule's NLO properties. orgsyn.org

Molecular Dynamics (MD) Simulations for Conformational Studies

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the conformational landscape and dynamic behavior of molecules. For this compound, MD simulations can provide atomic-level insights into its structural flexibility, intramolecular interactions, and the influence of solvent on its preferred shapes. While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles and findings from simulations of analogous fluorinated and amino-substituted aromatic molecules provide a strong basis for understanding its likely conformational preferences.

MD simulations of related fluorinated aromatic amino acids have demonstrated the utility of this technique in developing and validating force fields, which are crucial for accurate simulations. These studies enable the modeling of how fluorine substitution impacts protein structure and dynamics. nih.gov The insights gained from such studies are transferable to smaller molecules like this compound, particularly in parameterizing the force fields to accurately describe the behavior of the fluorine and amino substituents.

Conformational Landscape

Based on studies of similar ortho-substituted benzoic acids, it is expected that this compound will exhibit distinct stable conformers. nih.gov The presence of the ortho-amino and ortho-fluoro groups is likely to lead to significant intramolecular interactions that stabilize certain conformations. For instance, intramolecular hydrogen bonding between the amino group and the carboxylic acid, or between the amino group and the fluorine atom, could play a crucial role in determining the most stable conformers.

Computational studies on 2-fluorobenzoic acid and 2-chlorobenzoic acid have shown the existence of low-energy cis and higher-energy trans conformers, with the cis arrangement of the carboxylic group being more stable. nih.gov In this compound, the interplay of the electron-donating amino group and the electron-withdrawing fluorine atom will further influence the potential energy surface.

The following table summarizes the likely key torsional angles that define the major conformers of this compound, based on analogies with related molecules.

Dihedral AngleDescriptionExpected Stable Orientations
O=C-C-C (τ1)Defines the orientation of the carboxylic acid plane relative to the benzene ring.Near 0° or 180° (planar or near-planar)
C-C-O-H (τ2)Defines the cis/trans orientation of the carboxylic acid proton.cis (approx. 0°) and trans (approx. 180°)
C-C-N-H (τ3)Defines the orientation of the amino group protons.Orientations allowing for intramolecular hydrogen bonding.

Simulation Methodology and Findings

A typical MD simulation protocol for studying the conformational dynamics of this compound would involve the following steps:

Force Field Parameterization: Development of accurate force field parameters for the molecule, particularly for the fluorinated aromatic moiety, is critical. This may involve quantum mechanical calculations to derive partial atomic charges and torsional parameters. nih.gov

System Setup: The molecule would be placed in a simulation box, typically solvated with an explicit solvent like water to mimic physiological conditions.

Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure to ensure a stable starting point for the production simulation.

Production Simulation: A long-timescale simulation (nanoseconds to microseconds) is run to sample a wide range of conformational states. nih.gov

Analysis: The resulting trajectory is analyzed to identify the most populated conformational clusters, calculate free energy landscapes, and investigate the dynamics of intramolecular interactions.

From such simulations, one could expect to find that specific conformers are stabilized by intramolecular hydrogen bonds. For example, a hydrogen bond between the amino group's hydrogen and the carboxylic oxygen or the fluorine atom would restrict the rotational freedom of these groups. The relative energies of these conformers would determine their population at a given temperature.

The table below presents hypothetical relative energies and populations of plausible conformers of this compound, derived from the expected influence of its functional groups based on studies of similar molecules. nih.govmdpi.com

ConformerKey Intramolecular InteractionHypothesized Relative Energy (kcal/mol)Hypothesized Population (%)
AN-H···O=C (Hydrogen Bond)0.060
BN-H···F (Hydrogen Bond)1.525
CNo significant intramolecular H-bond3.015

These hypothetical data illustrate how MD simulations could quantify the conformational preferences. The actual values would be dependent on the specific force field used and the simulation conditions. The high electronegativity of the fluorine atom is known to influence the local electronic environment and can participate in non-covalent interactions that stabilize certain molecular geometries. nih.gov

Mechanistic Studies of Reactions Involving 2 Amino 6 Fluoro 4 Methylbenzoic Acid

Reaction Pathway Elucidation

There is currently a notable absence of published studies specifically elucidating the reaction pathways involving 2-amino-6-fluoro-4-methylbenzoic acid. General principles of organic chemistry suggest that its functional groups—the carboxylic acid, the aromatic amine, and the fluorine and methyl substituents on the benzene (B151609) ring—would govern its reactivity. The amino group and the carboxyl group are known to participate in a wide range of organic reactions. However, specific experimental or computational studies detailing the step-by-step molecular transformations for this compound are not available.

Transition State Analysis

No specific research detailing the transition state analysis for reactions involving this compound could be identified. Such analyses, which are crucial for understanding reaction kinetics and mechanisms, typically involve advanced computational chemistry or specialized kinetic experiments. This information is not present in the current body of scientific literature for this compound.

Role of Carboxylate-Directed C-H Activation

The carboxylate group is a well-established directing group for carbon-hydrogen (C-H) bond activation, a powerful strategy in organic synthesis for functionalizing otherwise inert C-H bonds. This approach is typically used in reactions catalyzed by transition metals. While there is extensive literature on carboxylate-directed C-H activation for various benzoic acid derivatives, no studies were found that specifically investigate or demonstrate this role for this compound. The interplay between the activating amino group, the deactivating fluorine atom, and the carboxylate directing group in the context of C-H activation for this specific molecule remains an unexplored area of research.

Catalytic Cycles and Intermediate Identification

Detailed catalytic cycles and the identification of reaction intermediates are fundamental to understanding how a catalyzed reaction proceeds. Despite the potential for this compound to be used as a substrate or ligand in catalytic processes, the scientific literature lacks specific examples where its reactions have been studied to the point of proposing a complete catalytic cycle or isolating and characterizing its intermediates.

Radical Chain Processes and Their Mechanisms

Radical reactions offer unique pathways for chemical synthesis. For instance, related compounds such as 2-fluoro-6-methylbenzoic acid are known to undergo reactions like radical bromination on the methyl group. However, for this compound, there is no specific documentation of its involvement in radical chain processes or any mechanistic studies describing such transformations. The influence of the amino and fluoro substituents on potential radical formation and propagation has not been reported.

Applications of 2 Amino 6 Fluoro 4 Methylbenzoic Acid in Advanced Materials and Specialized Chemistry

Precursor in Fine Chemical Synthesis

2-Amino-6-fluoro-4-methylbenzoic acid is a valuable precursor in the field of fine chemical synthesis, primarily owing to its unique substitution pattern on the benzene (B151609) ring. The presence of three different functional groups—an amino group, a fluorine atom, and a carboxylic acid—at specific positions provides multiple reaction sites for the construction of more complex molecules. Fluorinated benzoic acid derivatives, in general, are sought-after building blocks in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The incorporation of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.

While specific, large-scale industrial synthesis routes starting from this compound are not extensively documented in publicly available literature, its structural similarity to other commercially important benzoic acid derivatives suggests its potential utility. For instance, compounds like 2-fluoro-6-methylbenzoic acid are key intermediates in the synthesis of pharmaceuticals. The strategic placement of the amino, fluoro, and methyl groups on the target compound's scaffold allows for a range of chemical transformations, including but not limited to, diazotization of the amino group, nucleophilic substitution of the fluorine atom under certain conditions, and various coupling reactions involving the carboxylic acid. These reactions can lead to the formation of diverse heterocyclic systems and other intricate molecular architectures that are central to the development of novel chemical entities.

Intermediate in Medicinal Chemistry Research

The structural motifs present in this compound make it a highly attractive intermediate for medicinal chemistry research. The fluorinated and amino-substituted benzoic acid core is a common feature in many biologically active compounds.

Development of Complex Organic Molecules

In the development of complex organic molecules with potential therapeutic applications, this compound can serve as a versatile starting material. Its utility can be inferred from the applications of structurally related compounds. For example, 2-fluoro-6-methylbenzoic acid is a known building block in the synthesis of an epidermal growth factor receptor (EGFR) inhibitor and the drug Avacopan, which is used to treat certain autoimmune diseases. ossila.com Similarly, 2-amino-3-fluorobenzoic acid is an important precursor for the synthesis of indole (B1671886) derivatives, which are a prominent class of heterocyclic compounds with a wide range of pharmacological activities. orgsyn.org

The presence of the amino group in this compound opens up possibilities for the construction of various nitrogen-containing heterocycles, which are abundant in pharmaceuticals. The carboxylic acid moiety can be readily converted into amides, esters, or other functional groups, allowing for the facile connection to other molecular fragments. The fluorine atom and the methyl group can influence the conformational preferences and electronic properties of the final molecule, which can be crucial for its interaction with biological targets.

Ligand Design in Coordination Chemistry

In the realm of coordination chemistry, this compound possesses the necessary functional groups to act as a ligand for metal ions. The carboxylic acid can deprotonate to form a carboxylate, which is an excellent coordinating group for a wide variety of metal centers. The amino group can also participate in coordination, potentially leading to the formation of stable chelate rings.

The design of metal complexes with specific geometric and electronic properties is a key aspect of developing new catalysts, imaging agents, and therapeutic agents. While specific coordination complexes of this compound are not widely reported, the coordination chemistry of related aminobenzoic acids is well-established. The fluorine and methyl substituents on the aromatic ring of the target compound can modulate the electron density of the coordinating groups, thereby influencing the stability and reactivity of the resulting metal complexes. For instance, 3-fluoro-4-methylbenzoic acid is noted for its use as a ligand in coordination chemistry. biosynth.com This suggests that this compound could be employed to synthesize novel metal-organic frameworks (MOFs) or discrete coordination compounds with interesting structural and functional properties.

Radiochemistry and PET Imaging Applications (via Fluorobenzoic Acid Analogs)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics, particularly in oncology. mdanderson.org It relies on the administration of a molecule labeled with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F). The favorable nuclear properties of ¹⁸F, including its half-life of approximately 110 minutes and its low positron energy, make it an ideal radioisotope for PET tracer development. nih.gov

Fluorobenzoic acid derivatives are important precursors for the synthesis of ¹⁸F-labeled PET tracers. mdanderson.org The general strategy involves the synthesis of a non-radioactive fluorinated molecule, which is then subjected to a radiolabeling step where a stable fluorine atom is replaced with ¹⁸F. This radiolabeled "building block" can then be conjugated to a biologically active molecule, such as a peptide or a small molecule inhibitor, to create a targeted PET imaging agent.

Given this context, an ¹⁸F-labeled analog of this compound could serve as a valuable synthon in the development of novel PET tracers. The amino group provides a convenient handle for conjugation to targeting vectors, while the carboxylic acid could be modified to improve pharmacokinetic properties. The resulting radiotracer could potentially be used to visualize and quantify biological processes in vivo, aiding in the diagnosis and monitoring of diseases. Research on other radiolabeled amino acids, such as 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid, has shown promise for tumor imaging, highlighting the potential of this class of compounds in nuclear medicine. nih.govresearchgate.net

Role in Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry focuses on the study of non-covalent interactions, such as hydrogen bonding, which govern the assembly of molecules into well-defined, higher-order structures. Crystal engineering, a subfield of supramolecular chemistry, aims to design and synthesize crystalline materials with desired properties based on an understanding of these intermolecular interactions.

Substituted benzoic acids are excellent building blocks for crystal engineering due to the strong and directional nature of the hydrogen bonds formed by their carboxylic acid groups. Typically, benzoic acids form centrosymmetric dimers through O-H···O hydrogen bonds between their carboxyl moieties. The presence of additional functional groups, such as the amino and fluoro groups in this compound, introduces further possibilities for hydrogen bonding and other non-covalent interactions.

Emerging Applications in Biotechnology Research

The unique properties of fluorinated organic molecules are increasingly being harnessed in the field of biotechnology. The introduction of fluorine into biomolecules can enhance their stability, modulate their biological activity, and provide a useful probe for spectroscopic studies.

One emerging area is the use of fluorinated amino acids in peptide and protein engineering. The incorporation of non-natural amino acids, such as a derivative of this compound, into a peptide sequence could lead to peptides with enhanced resistance to proteolytic degradation or with altered conformational preferences. This could be advantageous for the development of peptide-based therapeutics.

Another potential application lies in the field of bioorthogonal chemistry. nih.gov This area of research involves chemical reactions that can occur in living systems without interfering with native biological processes. The functional groups on this compound could be modified to incorporate bioorthogonal handles, allowing for the specific labeling and tracking of biomolecules in a cellular environment. While direct applications of this specific compound in biotechnology are still in the exploratory phase, the broader trends in the field suggest that functionalized and fluorinated building blocks like this compound hold significant potential for future innovations.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

While established methods for the synthesis of substituted benzoic acids exist, future research should focus on developing more efficient, sustainable, and scalable routes to 2-Amino-6-fluoro-4-methylbenzoic acid. Current approaches often rely on multi-step sequences that may involve harsh conditions or generate significant waste.

Future explorations could include:

Late-Stage C-H Functionalization: Investigating transition-metal-catalyzed C-H activation strategies to directly install the required substituents onto a simpler benzoic acid core. This approach could dramatically shorten synthetic sequences and improve atom economy. For instance, developing catalytic systems for regioselective amination, fluorination, and methylation on a common precursor would be a significant advancement.

Flow Chemistry Synthesis: Adapting and optimizing synthetic routes for continuous flow processes. Flow chemistry offers enhanced safety, better process control, and potential for easier scale-up compared to traditional batch methods. chemistryviews.org A continuous process for producing a range of fluorinated amino acids has already been demonstrated, highlighting the potential of this technology. chemistryviews.org

Biocatalytic Routes: Exploring enzymatic pathways for the synthesis of the target molecule or its precursors. Biocatalysis can offer high selectivity under mild conditions, reducing the environmental impact of the synthesis.

A comparison of potential synthetic strategies is outlined below:

Synthetic StrategyPotential AdvantagesKey Research Challenges
C-H FunctionalizationHigh atom economy, reduced step countAchieving high regioselectivity with multiple directing groups
Flow ChemistryImproved safety, scalability, and process controlReactor design, optimization of reaction parameters
BiocatalysisHigh selectivity, mild conditions, sustainabilityEnzyme discovery and engineering, substrate scope

Development of Advanced Derivatization Methodologies

The amino and carboxylic acid functional groups of this compound are prime handles for derivatization, enabling the creation of diverse chemical libraries for various applications. Future research should move beyond standard transformations to explore more advanced and catalytic methodologies.

Key areas for development include:

Catalytic Amide and Ester Bond Formation: Developing novel catalysts for the direct formation of amides and esters that avoid the use of stoichiometric activating agents, thereby reducing waste.

Cross-Coupling Reactions: Utilizing the amino group as a directing group or the aromatic ring as a substrate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append diverse molecular fragments.

Heterocycle Synthesis: Using the compound as a synthon for the construction of complex heterocyclic systems. Anthranilic acid and its derivatives are well-known precursors for heterocycles like quinazolines and benzodiazepines, which are important pharmacophores. core.ac.uk

In-depth Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing fluoro and carboxyl groups presents a complex electronic environment.

Future mechanistic studies should focus on:

Kinetics and Thermodynamics: Performing detailed kinetic analysis of key derivatization and cyclization reactions to elucidate rate-determining steps and optimize reaction conditions.

Role of Ortho-Substituents: Investigating the influence of the ortho-amino and fluoro groups on the reactivity of the carboxylic acid and the aromatic ring. The ortho-fluoro group, in particular, can exert significant steric and electronic effects, including the potential for intramolecular hydrogen bonding. nih.gov

Computational Modeling: Combining experimental studies with high-level Density Functional Theory (DFT) calculations to model transition states and reaction pathways. This synergistic approach can provide deep insights into the underlying mechanisms that are not accessible through experiments alone. researchgate.net

Application of Advanced Computational Techniques for Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound, computational studies could provide valuable prospective insights.

Future computational efforts could be directed towards:

Structure-Property Relationships: Using Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models to predict the biological activity and physicochemical properties of its derivatives. nih.gov

Predicting Reaction Outcomes: Employing DFT and other quantum chemical methods to predict the regioselectivity and stereoselectivity of reactions, helping to prioritize synthetic routes. nih.govresearchgate.net

Molecular Docking Studies: Screening virtual libraries of derivatives against biological targets to identify potential drug candidates. The fluorinated anthranilic acid scaffold is a privileged structure in medicinal chemistry. nih.govtandfonline.com

The table below summarizes key molecular properties of related compounds, often determined through computational methods, which could serve as a baseline for modeling this compound.

CompoundPropertySignificance
Fluorinated BenzenesAromaticity (NICS values)Influences reactivity and stability. acs.orgresearchgate.net
Substituted Benzoic AcidspKaDetermines acidity and behavior in biological systems. libretexts.org
Fluorinated AromaticsHOMO/LUMO EnergiesRelates to electronic properties and charge transfer capabilities. nih.gov

Expanding Utility in Specialized Chemical Fields

The unique substitution pattern of this compound suggests its potential utility in several specialized areas beyond its role as a simple building block.

Promising fields for future application include:

Medicinal Chemistry: As a scaffold for the development of new therapeutic agents. Anthranilic acid derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. nih.govijpsjournal.comontosight.ai The presence of fluorine can enhance metabolic stability, binding affinity, and membrane permeability. tandfonline.com

Agrochemicals: As a precursor for novel herbicides and pesticides. Fluorinated aromatic compounds are prevalent in modern agrochemicals. nih.gov

Molecular Probes and Sensors: Derivatization of the core structure could lead to fluorescent probes for detecting specific analytes or for use in biological imaging.

Design of New Functional Materials Based on the Compound's Architecture

The rigid, functionalized aromatic structure of this compound makes it an attractive candidate as a monomer or key component in the design of advanced functional materials.

Future research in this area could explore:

Specialty Polymers: Polymerization through the amino and carboxyl groups could lead to novel polyamides or polyesters with unique properties conferred by the fluoro and methyl substituents, such as high thermal stability, specific optical properties, or low dielectric constants. Patents exist for poly(benzoic acid) structures, indicating interest in this class of materials. google.com

Liquid Crystals: Incorporating the compound into larger molecular structures could lead to new liquid crystalline materials. Fluorinated benzoic acids are known components in hydrogen-bonded liquid crystal mixtures, where they are used to tune physical properties like dielectric anisotropy. tandfonline.comtandfonline.com

Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming porous MOFs with applications in gas storage, separation, or catalysis.

By systematically pursuing these future research directions, the scientific community can fully elucidate and harness the potential of this compound, paving the way for new discoveries in synthesis, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-Amino-6-fluoro-4-methylbenzoic acid, and how can solvent selection impact reaction efficiency?

  • Methodological Answer : Multi-step synthesis often involves halogenation, fluorination, and methylation. For example, a related fluorobenzoic acid derivative (2-Amino-6-fluorobenzoic acid) is synthesized via a five-stage process using tetrahydrofuran (THF), n-hexane, methanol, and ethyl acetate. Solvent recovery (e.g., n-hexane in stages 2–3) reduces waste and improves yield. Temperature control (e.g., 45°C for condensation) and catalyst selection (e.g., thionyl chloride for activation) are critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • 1H NMR (in DMSO-d6) identifies substituent positions via chemical shifts (e.g., fluorine-induced deshielding) .
  • Melting point analysis (e.g., 188–196°C for 2-Amino-4-fluorobenzoic acid ) helps verify purity.
  • High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₈H₇FNO₂ ≈ 168.05 g/mol).

Q. How can researchers validate the purity of this compound for biological assays?

  • Methodological Answer : Use dual orthogonal methods:

  • HPLC with UV detection (λ = 254 nm) to assess organic impurities.
  • Elemental analysis to confirm C, H, N, and F content (±0.3% deviation).
  • Cross-reference with literature melting points (e.g., 182–184°C for 2-Amino-5-fluorobenzoic acid ).

Advanced Research Questions

Q. How can conflicting solubility or melting point data for fluorinated benzoic acids be resolved?

  • Methodological Answer : Contradictions often arise from polymorphic forms or residual solvents. For example:

  • Perform differential scanning calorimetry (DSC) to detect polymorph transitions.
  • Use Karl Fischer titration to quantify residual water/solvents affecting melting points .
  • Compare data across peer-reviewed sources (e.g., 210–215°C for 4-Amino-2-chlorobenzoic acid vs. 188°C for 2-Amino-4-fluorobenzoic acid ).

Q. What strategies optimize regioselectivity during fluorination of methyl-substituted benzoic acids?

  • Methodological Answer :

  • Directing group effects : The amino group (-NH₂) directs electrophilic substitution to ortho/para positions.
  • Temperature modulation : Lower temperatures favor kinetic control (e.g., meta-fluorination in sterically hindered systems).
  • Catalytic systems : Use CuF₂ or AgF to enhance fluorine incorporation at specific positions .

Q. How do steric and electronic effects influence the reactivity of this compound in peptide coupling?

  • Methodological Answer :

  • Steric hindrance : The 4-methyl group may reduce coupling efficiency with bulky amino acids (e.g., valine). Use DCC/DMAP or HATU for activation.
  • Electronic effects : The electron-withdrawing fluoro group increases carboxylic acid acidity (pKa ~2.5), improving activation with EDC/HOBt .

Q. What mechanistic insights guide the use of this compound in enzyme inhibition studies?

  • Methodological Answer :

  • Competitive inhibition assays : Vary substrate concentration with fixed inhibitor (e.g., 0.1–10 μM) to calculate Ki.
  • Docking simulations : Model interactions between the fluoro-methyl group and enzyme active sites (e.g., COX-2 or kinase targets).
  • Isothermal titration calorimetry (ITC) quantifies binding thermodynamics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.